molecular formula C15H15NO3S B5779045 5-Ethyl-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxylic acid

5-Ethyl-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxylic acid

Cat. No.: B5779045
M. Wt: 289.4 g/mol
InChI Key: POBWXVTZXOMTEE-UHFFFAOYSA-N
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Description

5-Ethyl-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxylic acid is a complex organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an ethyl group, a carboxylic acid group, and a 3-methylphenyl carbonyl amine group attached to the thiophene ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

5-Ethyl-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxylic acid is unique due to its specific functional groups and structural configuration. This uniqueness allows it to participate in specific chemical reactions and exhibit particular biological activities that similar compounds may not.

Properties

IUPAC Name

5-ethyl-2-[(3-methylbenzoyl)amino]thiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-3-11-8-12(15(18)19)14(20-11)16-13(17)10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBWXVTZXOMTEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC=CC(=C2)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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